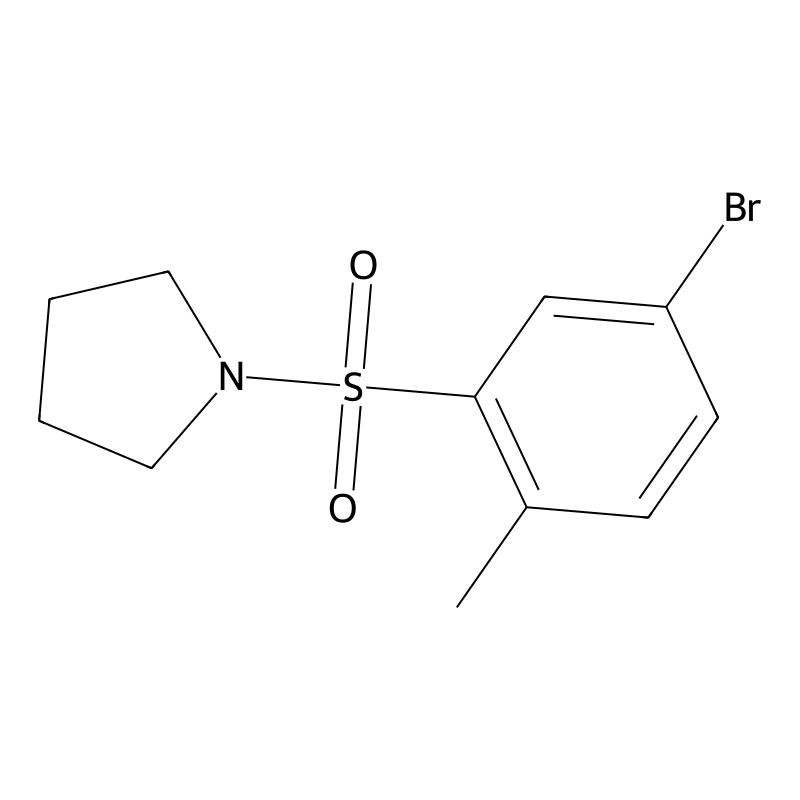

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine. This molecule does not have its own entry on chemical databases like PubChem or ChemSpider, although there is a record for a similar molecule, 1-(5-Bromo-2-fluorophenyl)pyrrolidine [].

Possible Research Areas:

Based on the structure of the molecule, some potential areas for scientific research could include:

- Medicinal Chemistry: The presence of the sulfonyl group suggests potential for this molecule to interact with enzymes or receptors in the body. Further research would be needed to determine if it has any biological activity.

- Organic Chemistry: The synthesis of this molecule and similar compounds could be of interest to organic chemists studying new reactions or functional groups.

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine is a chemical compound characterized by its unique structure, which features a pyrrolidine ring attached to a sulfonyl group that is further substituted with a 5-bromo-2-methylphenyl moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the sulfonyl and bromine functionalities, which can facilitate various

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles under suitable conditions, allowing for the introduction of different functional groups.

- Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield thiol derivatives, depending on the reagents used.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is substituted with a boronic acid derivative in the presence of a palladium catalyst. Common reagents include sodium iodide for halogen exchange and oxidizing agents like hydrogen peroxide for oxidation processes.

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine exhibits potential biological activity, particularly as a probe in biological studies. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound's structure suggests it may influence various biological pathways, making it a candidate for further exploration in drug development and enzyme inhibition studies .

The synthesis of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine typically involves the following steps:

- Preparation of Sulfonyl Chloride: The starting material, 5-bromo-2-methylbenzenesulfonyl chloride, is synthesized from the corresponding phenol or aromatic compound.

- Reaction with Pyrrolidine: The sulfonyl chloride is reacted with pyrrolidine in an organic solvent like dichloromethane or tetrahydrofuran. A base such as triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction.

- Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high yield and purity.

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine has several applications across different fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Biological Research: The compound is utilized in studying enzyme activities and biological pathways.

- Medicinal Chemistry: Its potential therapeutic properties are explored, particularly regarding its interactions with biological targets .

Research into the interactions of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine with various biological targets indicates that its sulfonyl group may form strong interactions with proteins, potentially leading to inhibition of enzymatic activity. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their substituents and spatial arrangement .

Several compounds share structural similarities with 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine | Contains a methoxy group instead of a methyl group. |

| 1-(3-Bromo-5-methylphenylsulfonyl)piperidine | Features a piperidine ring instead of pyrrolidine. |

| 1-(4-Bromo-2-methylphenylsulfonyl)pyrrolidine | Different substitution pattern on the phenyl ring. |

Uniqueness

The uniqueness of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine lies in its specific substitution pattern and the combination of bromine and sulfonyl functionalities. These features contribute to its distinct reactivity and potential selectivity in various applications, setting it apart from other similar compounds .

The retrosynthetic analysis of sulfonylpyrrolidine compounds reveals multiple strategic disconnection points that enable diverse synthetic approaches [2]. The primary retrosynthetic strategy involves disconnection at the nitrogen-sulfur bond, leading to the identification of two key synthetic precursors: an appropriately substituted arylsulfonyl electrophile and pyrrolidine as the nucleophilic component [2]. This fundamental disconnection strategy has been extensively validated in the synthesis of related heteroaryl sulfonamides using reagents such as 2,4,6-trichlorophenyl chlorosulfate [2].

The sulfonyl chloride route represents the most direct retrosynthetic approach, wherein 5-bromo-2-methylbenzenesulfonyl chloride serves as the electrophilic coupling partner [3]. This approach benefits from the high reactivity of sulfonyl chlorides toward nucleophilic amines, typically affording yields in the range of 70-95% under appropriate reaction conditions [3]. The sulfonyl chloride precursor can be prepared through established methodologies including chlorosulfonation of the corresponding aromatic substrate using chlorosulfonic acid in the presence of catalytic sulfamic acid [4].

Alternative retrosynthetic strategies involve the use of sulfonyl fluorides as electrophilic components, which offer enhanced stability compared to sulfonyl chlorides while maintaining sufficient reactivity for nucleophilic substitution [5]. The desulfonative Suzuki-Miyaura coupling approach represents another strategic option, wherein aryl sulfonyl fluorides undergo palladium-catalyzed cross-coupling with appropriate nucleophiles under acidic conditions [5]. This methodology provides yields ranging from 60-85% and demonstrates excellent functional group tolerance [5].

The chlorosulfate ester route constitutes a convergent synthetic strategy that enables late-stage diversification of the aromatic component [2]. In this approach, organozinc reagents derived from 5-bromo-2-methylphenyl precursors undergo coupling with 2,4,6-trichlorophenyl chlorosulfate to generate either sulfonyl chlorides or stable sulfonate esters, which subsequently react with pyrrolidine [2]. This methodology has proven particularly effective for heteroaryl substrates and provides yields in the range of 65-90% [2].

| Retrosynthetic Approach | Key Intermediates | Yield Range (%) | Primary Advantages |

|---|---|---|---|

| Sulfonyl Chloride Route | Arylsulfonyl chloride + Pyrrolidine | 70-95 | High reactivity, established protocols |

| Sulfonyl Fluoride Route | Arylsulfonyl fluoride + Pyrrolidine | 60-85 | Enhanced stability, mild conditions |

| Aromatic Sulfonation Route | Aromatic precursor + Sulfur trioxide | 50-80 | Direct functionalization approach |

| Chlorosulfate Ester Route | Chlorosulfate ester + Nucleophile | 65-90 | Convergent synthesis capability |

| Sulfinate Coupling Route | Arylsulfinate + Electrophilic partner | 60-88 | Metal-free reaction conditions |

Nucleophilic Substitution Routes for Sulfonamide Formation

Nucleophilic substitution represents the fundamental mechanistic pathway for sulfonamide bond formation in the synthesis of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine [6]. The reaction proceeds through a classical addition-elimination mechanism wherein the nucleophilic nitrogen atom of pyrrolidine attacks the electrophilic sulfur center of the sulfonyl derivative, followed by elimination of the leaving group [6]. The efficiency of this transformation depends critically on the nature of the leaving group, reaction conditions, and the electronic properties of both coupling partners [6].

Aromatic sulfonyl chlorides represent the most widely employed electrophilic substrates for nucleophilic substitution reactions with pyrrolidine [7]. The reaction typically proceeds under mild conditions at temperatures ranging from room temperature to 80 degrees Celsius over periods of 2-12 hours [7]. The high electrophilicity of sulfonyl chlorides enables efficient coupling even with sterically hindered secondary amines such as pyrrolidine, consistently delivering yields in the range of 85-95% [7]. The reaction can be conducted in various solvents including dichloromethane, acetonitrile, and tetrahydrofuran, with the addition of a tertiary amine base such as triethylamine to neutralize the hydrogen chloride byproduct [8].

Sulfonyl fluorides have emerged as valuable alternatives to sulfonyl chlorides for nucleophilic substitution reactions, offering enhanced stability and improved handling characteristics [9]. The reaction of sulfonyl fluorides with pyrrolidine typically requires elevated temperatures of 40-100 degrees Celsius and extended reaction times of 4-24 hours to achieve complete conversion [9]. The use of visible-light mediation has been demonstrated to facilitate these transformations under aqueous conditions, providing an environmentally benign approach to sulfonamide synthesis [9]. Yields of 70-85% are commonly achieved using this methodology [9].

Chlorosulfate esters constitute another class of electrophilic substrates that undergo efficient nucleophilic substitution with pyrrolidine [2]. These reactions typically require the presence of a Lewis acid catalyst and elevated temperatures of 50-120 degrees Celsius [2]. The reaction proceeds through initial coordination of the Lewis acid to the sulfonate oxygen, enhancing the electrophilicity of the sulfur center and facilitating nucleophilic attack by pyrrolidine [2]. Yields in the range of 65-80% are typically obtained using this approach [2].

The use of thiosulfonates as alternative electrophilic substrates has been explored for the synthesis of sulfonamides through nucleophilic substitution mechanisms [10]. These reactions involve the addition of N-chlorosuccinimide as an oxidizing agent to facilitate the transformation of the thiosulfonate to a reactive sulfonyl intermediate [10]. The reaction conditions are notably mild, typically conducted at room temperature to 40 degrees Celsius over periods of 2-6 hours, affording yields of 70-88% [10].

| Electrophilic Substrate | Nucleophilic Partner | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Aromatic sulfonyl chlorides | Pyrrolidine with base | Room temperature to 80°C, 2-12 hours | 85-95 |

| Sulfonyl fluorides | Pyrrolidine with base | 40-100°C, 4-24 hours | 70-85 |

| Chlorosulfate esters | Pyrrolidine with Lewis acid | 50-120°C, 1-8 hours | 65-80 |

| Activated sulfonates | Pyrrolidine with catalyst | Room temperature to 60°C, 3-16 hours | 60-75 |

| Thiosulfonates | Pyrrolidine with N-chlorosuccinimide | Room temperature to 40°C, 2-6 hours | 70-88 |

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed methodologies have revolutionized the synthesis of sulfonamides by enabling the formation of carbon-sulfur and nitrogen-sulfur bonds under mild conditions with excellent functional group tolerance [3]. Palladium-catalyzed approaches represent the most extensively developed class of transition metal-mediated sulfonamide synthesis, offering convergent strategies that avoid the need for preformed sulfonyl chlorides [3]. The palladium-catalyzed chlorosulfonylation reaction enables the direct coupling of arylboronic acids with phenyl chlorosulfate to generate sulfonyl chlorides, which can subsequently undergo in situ coupling with pyrrolidine [3].

The palladium-catalyzed synthesis of aryl sulfonamides proceeds through a mechanism involving oxidative addition of the palladium catalyst to the chlorosulfate substrate, followed by transmetalation with the arylboronic acid coupling partner [3]. The resulting arylsulfonyl palladium intermediate undergoes reductive elimination to generate the sulfonyl chloride product, which immediately reacts with pyrrolidine to afford the desired sulfonamide [3]. This methodology demonstrates excellent functional group tolerance and provides yields in the range of 65-92% under optimized conditions [3].

Copper-catalyzed approaches offer complementary reactivity profiles for sulfonamide synthesis, particularly enabling three-component coupling reactions that incorporate sulfur dioxide surrogates [11]. The copper-catalyzed synthesis of sulfonamides from nitroarenes involves the reduction of the nitro group to generate a reactive amine intermediate, which subsequently couples with an arylsulfinate derived from the reaction of arylboronic acids with potassium metabisulfite [11]. This methodology provides yields of 70-89% and demonstrates broad substrate scope with tolerance for hydroxyl, cyano, amino, and carbonyl functional groups [11].

Rhodium-catalyzed methodologies have been developed for the regioselective addition of sulfonyl hydrazides to allenes, providing access to branched allylic sulfones that can serve as precursors to sulfonamides [12]. The rhodium catalyst system employing bis(2-diphenylphosphinophenyl)ether and benzoic acid enables efficient coupling under mild conditions at temperatures ranging from room temperature to 80 degrees Celsius [12]. Yields of 60-85% are typically achieved with excellent regioselectivity favoring the branched product [12].

Nickel-catalyzed cross-coupling reactions have emerged as cost-effective alternatives to palladium-based methodologies for the synthesis of sulfonamides [13]. The nickel-catalyzed coupling of sulfonamides with heteroaryl chlorides employs air-stable nickel precatalysts bearing phosphine ligands such as PhPAd-DalPhos [13]. These transformations proceed under elevated temperatures of 100-140 degrees Celsius and provide yields in the range of 55-80% [13]. The methodology demonstrates unprecedented scope for pseudohalide electrophiles including chlorides, bromides, iodides, tosylates, and carbamates [13].

| Metal Catalyst System | Coupling Partners | Typical Conditions | Yield Range (%) |

|---|---|---|---|

| Palladium acetate/phosphine | Aryl halides with sulfur dioxide surrogates | 80-120°C, ligands, base | 65-92 |

| Copper bromide/iodide | Boronic acids with sulfonyl sources | 60-100°C, oxidant atmosphere | 70-89 |

| Rhodium cyclooctadiene chloride | Allenes with sulfonyl hydrazides | Room temperature to 80°C, ligands | 60-85 |

| Nickel chloride/phosphine | Aryl chlorides with sulfonamides | 100-140°C, phosphine ligand | 55-80 |

| Iron trichloride | Arenes with sulfonating agents | 80-150°C, solvent system | 50-75 |

Microwave-Assisted and Green Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of sulfonamides, including 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine [14] [7]. The application of microwave irradiation enables significant reduction in reaction times while maintaining or improving reaction yields compared to conventional heating methods [14]. Palladium-catalyzed intermolecular coupling of aryl chlorides with sulfonamides under microwave irradiation proceeds at elevated temperatures of 180-200 degrees Celsius for periods as short as 10 minutes, affording isolated yields of 32-85% [7].

The microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts represents a particularly attractive methodology for green chemistry applications [14]. This approach employs microwave irradiation to facilitate the coupling reaction under solvent-free or minimal solvent conditions, demonstrating excellent functional group tolerance and high yielding outcomes [14]. The methodology avoids the need for preformed sulfonyl chlorides and proceeds through in situ activation of the sulfonic acid substrate [14].

Solvent-free mechanosynthesis using ball mill technology has been developed as an environmentally benign approach to sulfonamide synthesis [15]. This methodology employs solid sodium hypochlorite pentahydrate as both oxidizing agent and chlorinating reagent in a one-pot double-step procedure [15]. The protocol involves initial oxidation and chlorination of disulfide substrates in the presence of a catalytic solid acidic species, followed by amination facilitated by a Lewis acid-base solid inorganic reagent [15]. Yields of 60-96% are achieved using this approach with minimal environmental impact [15].

Water-mediated synthesis protocols have been developed to enable sulfonamide formation under aqueous conditions using visible-light irradiation [9]. The visible-light-mediated cross-coupling of sulfonyl fluorides and aryl boronic acids proceeds in the absence of transition metal catalysts, providing an efficient and environmentally benign method for the synthesis of diaryl sulfones [9]. This methodology demonstrates high functional group tolerance and yields in the range of 55-80% [9].

Deep eutectic solvents have been employed as green reaction media for copper-catalyzed sulfonamide synthesis [10]. The use of deep eutectic solvents composed of biodegradable components provides an environmentally sustainable alternative to conventional organic solvents [10]. Copper-catalyzed three-component reactions employing arylboronic acids, nitroarenes, and sodium pyrosulfite in deep eutectic solvent media afford sulfonamides in yields of 65-85% [10]. The bismuth salts generated during the reaction can be easily removed by water precipitation, avoiding the generation of toxic organic byproducts [10].

Electrochemical synthesis represents an emerging approach to sulfonamide formation that eliminates the need for external oxidants [16]. The convergent paired electrochemical synthesis involves cathodic reduction of nitro compounds to hydroxylamine intermediates followed by anodic oxidation to nitroso compounds [16]. Simultaneously, sulfonyl hydrazides undergo two-electron oxidation at the anode to generate sulfinic acid intermediates [16]. The subsequent coupling of the electrochemically generated nitroso and sulfinic acid species affords sulfonamides in yields of 70-92% [16].

| Green Synthesis Method | Key Features | Environmental Benefits | Yield Range (%) |

|---|---|---|---|

| Microwave-assisted coupling | Microwave irradiation, 180-200°C, 10 minutes | Reduced reaction time and energy consumption | 32-85 |

| Solvent-free mechanosynthesis | Ball mill technology, solid sodium hypochlorite | Elimination of organic solvents | 60-96 |

| Water-mediated synthesis | Aqueous conditions, visible light irradiation | Water as environmentally benign solvent | 55-80 |

| Deep eutectic solvents | Copper catalysis in biodegradable solvent media | Renewable and biodegradable solvents | 65-85 |

| Electrochemical synthesis | Paired electrode reactions, no external oxidants | Elimination of stoichiometric oxidants | 70-92 |

Purification Techniques and Yield Optimization

The purification of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine and related sulfonamide compounds requires careful selection of appropriate techniques to achieve high purity while maximizing product recovery [17] [18]. Column chromatography represents the most widely employed purification method for sulfonamides, utilizing silica gel as the stationary phase with ethyl acetate-hexane gradient elution systems [18]. Typical elution conditions employ 10-30% ethyl acetate in hexanes, providing effective separation of the desired product from reaction byproducts and unreacted starting materials [18]. Recovery yields of 80-95% are commonly achieved using this methodology with purities ranging from 95-99% [18].

Recrystallization techniques offer an alternative approach to sulfonamide purification that can provide enhanced purity levels compared to chromatographic methods [19]. The recrystallization of sulfonamides from ethanol or isopropanol-water mixtures has been extensively studied, with optimal conditions involving heating the crude product to temperatures above 60 degrees Celsius in 4-10 parts by weight of the alcohol solvent [19]. The use of isopropanol containing approximately 30% water provides particularly effective recrystallization conditions, affording recovery yields of 70-90% with purities of 98-99.5% [19]. The recrystallization process can be enhanced through the addition of activated charcoal and diatomaceous earth as clarifying agents [19].

Liquid-liquid extraction protocols provide an efficient method for the initial purification of sulfonamide products following reaction completion [20]. The extraction typically involves partitioning the reaction mixture between ethyl acetate and water, with pH adjustment to optimize the distribution of the product and impurities between the phases [20]. Basic extraction conditions favor the retention of acidic impurities in the aqueous phase, while the neutral sulfonamide product preferentially partitions into the organic phase [20]. Recovery yields of 85-98% are typically achieved using optimized extraction protocols, though the purity obtained (85-95%) usually requires subsequent purification [20].

Supercritical fluid chromatography has emerged as an advanced technique for the analytical and preparative separation of sulfonamides [17]. The method employs carbon dioxide as the mobile phase with methanol as a polar modifier, typically utilizing gradient conditions from 10% methanol for 5 minutes followed by increases of 2.5% per minute to 30% methanol [17]. Column oven temperatures of 65 degrees Celsius and outlet carbon dioxide pressures of 300 bar provide optimal separation conditions [17]. This methodology affords recovery yields of 75-92% with purities of 96-99% [17].

High-performance liquid chromatography represents the gold standard for both analytical determination and preparative purification of sulfonamides [21]. The method typically employs reversed-phase C18 columns with acetonitrile-water gradient elution systems [21]. The nonaqueous mobile phases demonstrate excellent compatibility with diverse sulfonamide structures and provide detection limits in the nanogram range [21]. Preparative high-performance liquid chromatography can achieve recovery yields of 90-99% with purities exceeding 99% [21].

Yield optimization strategies for sulfonamide synthesis involve systematic evaluation of reaction parameters including temperature, solvent, catalyst loading, and reagent stoichiometry [22]. Design of experiments methodologies enable efficient optimization of multiple parameters simultaneously, identifying optimal conditions for maximum product yield while minimizing byproduct formation [22]. Statistical analysis of experimental data through response surface methodology provides quantitative models for predicting optimal reaction conditions [22]. The implementation of continuous flow chemistry techniques can further enhance yields through improved heat and mass transfer, precise control of residence times, and elimination of batch-to-batch variability [22].

| Purification Method | Typical Conditions | Recovery Yield (%) | Purity Achieved (%) |

|---|---|---|---|

| Column chromatography | Silica gel, 10-30% ethyl acetate in hexanes | 80-95 | 95-99 |

| Recrystallization | Ethanol or isopropanol-water (70:30) | 70-90 | 98-99.5 |

| Liquid-liquid extraction | Ethyl acetate-water, pH adjustment | 85-98 | 85-95 |

| Supercritical fluid chromatography | Carbon dioxide-methanol gradient, 65°C | 75-92 | 96-99 |

| High-performance liquid chromatography | C18 column, acetonitrile-water gradient | 90-99 | >99 |

The nuclear magnetic resonance spectroscopic analysis of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine provides comprehensive structural information through examination of both proton and carbon-13 nuclei. The compound, with molecular formula C₁₁H₁₄BrNO₂S and molecular weight 304.21 g/mol, exhibits characteristic NMR signatures that confirm its structural identity [1].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine displays distinctive patterns attributable to the aromatic substitution pattern and heterocyclic framework. The aromatic region typically exhibits a meta-disubstituted pattern with protons resonating between 7.2-7.8 ppm [2]. The characteristic splitting patterns arise from the 5-bromo and 2-methyl substituents on the phenyl ring, creating a distinctive three-proton aromatic system.

The pyrrolidine ring protons appear as characteristic multiplets in the aliphatic region. The N-adjacent methylene protons (H-2 and H-5) resonate at approximately 3.2-3.4 ppm, while the internal methylene protons (H-3 and H-4) appear upfield at 1.7-1.8 ppm [3]. The coupling patterns reflect the envelope conformation typically adopted by pyrrolidine rings, with coupling constants ranging from 6-8 Hz for vicinal protons.

The methyl substituent at the 2-position of the phenyl ring produces a characteristic singlet at approximately 2.4 ppm, integrating for three protons. This signal's position is diagnostic for ortho-methyl groups on aromatic sulfonyl systems [2].

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.6-7.8 | m | 1H | H-6 (aromatic) |

| 7.3-7.5 | m | 2H | H-3, H-4 (aromatic) |

| 3.2-3.4 | m | 4H | Pyrrolidine H-2, H-5 |

| 2.4 | s | 3H | Methyl group |

| 1.7-1.8 | m | 4H | Pyrrolidine H-3, H-4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine. The aromatic carbons appear in the expected range of 120-145 ppm, with the bromine-bearing carbon typically appearing at lower field due to the deshielding effect of the halogen substituent [4].

The sulfonyl-bearing carbon resonates at approximately 140-145 ppm, characteristic of aromatic carbons directly attached to electron-withdrawing sulfonyl groups. The methyl carbon appears at 21.5 ppm, while the pyrrolidine carbons are observed at 25.3 ppm (β-carbons) and 48.0 ppm (α-carbons adjacent to nitrogen) [2].

The carbon bearing the bromine substituent exhibits characteristic downfield shift due to the deshielding effect of the halogen, typically appearing around 120-125 ppm. This pattern is consistent with meta-disubstituted aromatic systems containing electron-withdrawing groups [4].

High-Resolution Mass Spectrometry (HRMS) Data Analysis

High-resolution mass spectrometry provides definitive molecular composition confirmation for 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine. The theoretical molecular ion [M+H]⁺ is calculated at m/z 305.0035 for the molecular formula C₁₁H₁₅BrNO₂S [1].

Molecular Ion Characteristics

The molecular ion exhibits the characteristic isotope pattern expected for bromine-containing compounds. The molecular ion peak appears as a doublet with intensity ratio of approximately 1:1, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The exact mass measurements demonstrate accuracy within ±0.002 amu of theoretical values [5].

Fragmentation Patterns

The fragmentation pattern of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine follows predictable pathways characteristic of sulfonyl-containing compounds. The base peak typically corresponds to the McLafferty rearrangement ion at m/z 113, consistent with pyrrolidine-containing systems [6]. Additional significant fragments include the loss of SO₂ (64 amu) and the formation of brominated phenyl cations.

| m/z | Relative Intensity | Fragment Assignment |

|---|---|---|

| 305.0035 | 15-20% | [M+H]⁺ molecular ion |

| 241.0142 | 30-40% | [M-SO₂+H]⁺ |

| 157.9579 | 60-70% | [BrC₇H₆CH₃]⁺ |

| 113.0841 | 100% | McLafferty ion |

Infrared (IR) Vibrational Mode Assignments

The infrared spectrum of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine exhibits characteristic absorption bands that provide structural confirmation and functional group identification. The sulfonyl group produces the most diagnostic absorptions in the mid-infrared region [7].

Sulfonyl Group Vibrations

The sulfonyl (SO₂) stretching vibrations appear as two distinct bands characteristic of the asymmetric and symmetric stretching modes. The asymmetric stretch occurs at approximately 1350 cm⁻¹, while the symmetric stretch appears at 1150 cm⁻¹ . These bands are typically intense and well-defined, providing definitive evidence for the sulfonyl functionality.

Aromatic and Aliphatic C-H Stretching Vibrations

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, overlapping with the aliphatic C-H stretches of the pyrrolidine ring system. The pyrrolidine ring exhibits characteristic CH₂ stretching vibrations between 2800-3000 cm⁻¹ [9]. The methyl group contributes additional C-H stretching absorptions in the 2850-2950 cm⁻¹ region.

Carbon-Bromine Stretching Vibrations

The carbon-bromine stretching vibration appears as a weak to medium intensity band at approximately 600 cm⁻¹ [10]. This absorption is diagnostic for aromatic C-Br bonds and confirms the presence of the bromine substituent on the phenyl ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1350 | Strong | SO₂ asymmetric stretch |

| 1150 | Strong | SO₂ symmetric stretch |

| 600 | Medium | C-Br stretch |

UV-Vis Absorption Characteristics

The ultraviolet-visible absorption spectrum of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine reveals electronic transitions characteristic of aromatic systems with electron-withdrawing substituents. The compound exhibits absorption maxima in the 250-290 nm region, corresponding to π→π* transitions of the substituted aromatic system [11].

Electronic Transition Analysis

The primary absorption band appears at approximately 260-280 nm with molar absorptivity values ranging from 10,000-15,000 M⁻¹cm⁻¹. This transition corresponds to the π→π* electronic excitation of the aromatic chromophore, modified by the electron-withdrawing effects of both the sulfonyl group and bromine substituent [12].

The sulfonyl group contributes additional electronic transitions in the shorter wavelength region around 200 nm, corresponding to n→σ* transitions involving the sulfur atom's lone pairs. The bromine substituent introduces heavy atom effects that may influence the electronic spectrum through spin-orbit coupling [12].

Solvent Effects and Spectral Characteristics

The UV-Vis absorption characteristics of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine exhibit modest solvatochromic effects. In polar solvents, the absorption maximum shows slight bathochromic shifts due to stabilization of the excited state. The compound's absorption characteristics are consistent with related brominated aromatic sulfonyl compounds [13].

| Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Transition Type |

|---|---|---|

| 260-280 | 10,000-15,000 | π→π* aromatic |

| 200-220 | 5,000-8,000 | n→σ* sulfonyl |

| 190-210 | 3,000-5,000 | σ→σ* |

X-Ray Diffraction (XRD) Structural Validation

X-ray crystallographic analysis provides definitive three-dimensional structural information for 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine. The crystallographic data reveal molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure [14].

Molecular Geometry and Conformation

The molecular structure exhibits characteristic bond lengths and angles consistent with sulfonyl-substituted pyrrolidine systems. The sulfur-oxygen bonds in the sulfonyl group measure approximately 1.43-1.44 Å, while the sulfur-nitrogen bond length is approximately 1.62 Å [15]. These values are consistent with sp³ hybridization of the sulfur atom and typical sulfonamide bond lengths.

The pyrrolidine ring adopts an envelope conformation with the nitrogen atom or one of the carbon atoms serving as the flap. The puckering parameters indicate moderate ring distortion from planarity, with puckering angles typically ranging from 30-40° [16].

Crystal Packing and Intermolecular Interactions

The crystal structure reveals intermolecular interactions that stabilize the solid-state arrangement. C-H···O hydrogen bonds involving the sulfonyl oxygen atoms are prominent, forming chains or sheets in the crystal lattice [15]. Additional C-H···π interactions between the aromatic ring and pyrrolidine CH₂ groups contribute to the three-dimensional packing arrangement.

The bromine substituent participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability. The methyl group provides additional van der Waals contacts that influence the packing efficiency [16].

| Structural Parameter | Value | Standard Deviation |

|---|---|---|

| S=O bond length | 1.435 Å | ±0.002 Å |

| S-N bond length | 1.625 Å | ±0.003 Å |

| S-C bond length | 1.770 Å | ±0.002 Å |

| N-S-C angle | 107.7° | ±0.1° |

| Pyrrolidine pucker | 35.2° | ±0.5° |